2-Bromophenylhydrazine hydrochloride
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Overview
Description
2-Bromophenylhydrazine hydrochloride is an organic compound with the molecular formula C6H8BrClN2. It is a white to light yellow crystalline powder that is hygroscopic and slightly soluble in methanol . This compound is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical industry .
Mechanism of Action
Mode of Action
It’s known that phenylhydrazine derivatives can act as building blocks in the synthesis of various bioactive compounds . The bromine atom in the compound could potentially enhance its reactivity, allowing it to interact with its targets in a unique manner.
Biochemical Pathways
It has been used to prepare 6-(3-bromophenylhydrazono)-7,8,9,11-tetrahydropyrido[2,1-b]quinazoline-11-one , suggesting that it may play a role in the synthesis of complex organic compounds.
Pharmacokinetics
Its solubility in methanol suggests that it may have reasonable bioavailability . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromophenylhydrazine hydrochloride. For instance, it should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . The compound’s reactivity and efficacy could also be influenced by factors such as pH, temperature, and the presence of other chemical species in its environment.
Preparation Methods
The preparation of 2-Bromophenylhydrazine hydrochloride involves several steps, including diazotization, reduction, purification, and salification . Here is a detailed synthetic route:
Diazotization: 2-Bromoaniline is dissolved in concentrated hydrochloric acid and cooled to 2°C.
Reduction: The reaction mixture is treated with zinc powder and concentrated hydrochloric acid, maintaining the temperature between 15-20°C until the reaction is complete.
Purification: The crude product is dissolved in water and heated to 60°C to dissolve completely.
Salification: The purified product is treated with acetone to improve its purity and appearance.
Chemical Reactions Analysis
2-Bromophenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form phenylhydrazine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly with electrophiles like carbonyl compounds.
Common reagents used in these reactions include zinc powder for reduction and sodium nitrite for diazotization . Major products formed from these reactions include hydrazones and azo compounds .
Scientific Research Applications
2-Bromophenylhydrazine hydrochloride has several scientific research applications:
Comparison with Similar Compounds
2-Bromophenylhydrazine hydrochloride can be compared with other similar compounds such as:
3-Bromophenylhydrazine hydrochloride: Similar in structure but with the bromine atom at the 3-position instead of the 2-position.
4-Bromophenylhydrazine hydrochloride: Similar in structure but with the bromine atom at the 4-position.
2-Nitrophenylhydrazine: Similar in structure but with a nitro group instead of a bromine atom.
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis and pharmaceutical research .
Properties
CAS No. |
50709-33-6 |
---|---|
Molecular Formula |
C6H8BrClN2 |
Molecular Weight |
223.50 g/mol |
IUPAC Name |
(2-bromophenyl)hydrazine;hydron;chloride |
InChI |
InChI=1S/C6H7BrN2.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4,9H,8H2;1H |
InChI Key |
PHCYUJRYSFMJMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NN)Br.Cl |
Canonical SMILES |
[H+].C1=CC=C(C(=C1)NN)Br.[Cl-] |
50709-33-6 | |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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